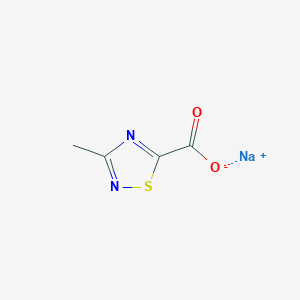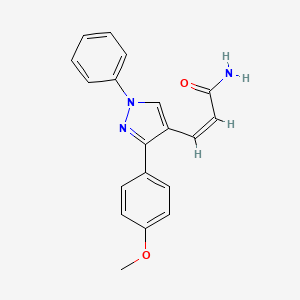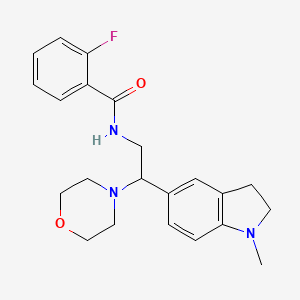
Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Aplicaciones Científicas De Investigación
Polarographic Studies
The polarographic behavior of cephalosporin C derivatives, including compounds related to Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate, has been investigated. These compounds exhibit polarographically reducible properties in acidic mediums, demonstrating two significant reduction waves. This characteristic is pivotal for understanding the electrochemical properties and reactivity of such compounds, particularly in the context of their interaction with biological systems and potential applications in biosensors or drug development processes (Hall, 1973).
Synthetic Chemistry and Reactivity
The synthesis and reactivity of 2-Methyl-5-phenacyl-1,3,4-thiadiazoles, involving reactions with aromatic carboxylic acid esters in the presence of sodium hydride, highlight the compound's utility in creating a variety of phenacyl-thiadiazole derivatives. These reactions, which lead to sodium enolates and subsequently to the desired thiadiazole derivatives, are crucial for developing new chemical entities with potential applications in material science, pharmaceuticals, and agricultural chemicals (Kantlehner et al., 2004).
Corrosion Inhibition
A quantum chemical study of some cyclic nitrogen compounds, including derivatives of this compound, has shown promising results as corrosion inhibitors of steel in NaCl media. The investigation into the corrosion inhibition efficiencies of these compounds using semiempirical and density functional theory methods supports their potential use in protecting metals from corrosion, which is vital for extending the lifespan of metal structures and components in various industrial applications (Gece & Bilgiç, 2009).
Anticancer and Antimicrobial Activities
Recent studies have synthesized and evaluated the anticancer and antimicrobial properties of novel thiadiazole and thiadiazole derivatives, incorporating the thiadiazole moiety. These compounds have shown significant potency against various cancer cell lines and microbial strains, suggesting their potential as templates for developing new therapeutic agents. The structure-activity relationship analyses provide valuable insights into designing more effective compounds for treating cancer and infectious diseases (Gomha et al., 2017).
Beta-Lactamase Inhibition
The compound and its related derivatives have also been identified as potent inhibitors of bacterial beta-lactamase, suggesting their potential application in combating antibiotic resistance. These findings are critical for the development of new antibacterial agents capable of inhibiting beta-lactamase enzymes, thereby restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains (Bennett et al., 1991).
Direcciones Futuras
The future research directions for Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications in medicine and pharmacology. Given their broad spectrum of biological activities, these compounds could be further studied for their potential as therapeutic agents .
Mecanismo De Acción
Target of Action
Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a derivative of the 1,3,4-thiadiazole class of compounds 1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that this compound might interact with its targets and cause changes in neuronal activity.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and originate from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
One study noted that a 1,2,3-thiadiazole derivative showed strong antibacterial activity and advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities . These activities suggest that this compound could have similar effects.
Action Environment
It’s known that 1,3,4-thiadiazole derivatives can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the action of this compound could be influenced by the presence of such substances in its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium
Propiedades
IUPAC Name |
sodium;3-methyl-1,2,4-thiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSACBCQRYHMPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2991802.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2991803.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2991806.png)
![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991809.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)
![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)


![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2991819.png)
